molecular formula C14H14F3N3O B2646506 6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile CAS No. 478049-66-0

6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2646506
CAS No.: 478049-66-0
M. Wt: 297.281
InChI Key: GLWDCIDVRURXCX-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C13H14F3N3O It is known for its unique structure, which includes a cyclopropyl group, a morpholino group, and a trifluoromethyl group attached to a nicotinonitrile core

Preparation Methods

The synthesis of 6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core through a series of reactions involving nitrile formation and cyclization.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.

    Attachment of the Morpholino Group: The morpholino group is attached through nucleophilic substitution reactions, typically using morpholine and a suitable leaving group.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino or trifluoromethyl groups can be replaced by other nucleophiles under suitable conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel drugs with improved efficacy and safety profiles. Its ability to interact with specific molecular targets makes it a candidate for various therapeutic applications.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis, while in anticancer research, it may interfere with signaling pathways critical for cancer cell proliferation.

Comparison with Similar Compounds

6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile can be compared with other similar compounds, such as:

    6-Cyclopropyl-2-morpholino-4-(methyl)nicotinonitrile: This compound has a methyl group instead of a trifluoromethyl group, which may result in different chemical and biological properties.

    6-Cyclopropyl-2-piperidino-4-(trifluoromethyl)nicotinonitrile: The morpholino group is replaced by a piperidino group, potentially altering its reactivity and interactions with biological targets.

    6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)benzonitrile: The nicotinonitrile core is replaced by a benzonitrile core, which may affect its overall stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-cyclopropyl-2-morpholin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c15-14(16,17)11-7-12(9-1-2-9)19-13(10(11)8-18)20-3-5-21-6-4-20/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWDCIDVRURXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=C2)C(F)(F)F)C#N)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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